ent-Estradiol ent-Estradiol
Brand Name: Vulcanchem
CAS No.: 3736-22-9
VCID: VC17143064
InChI: InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m0/s1
SMILES:
Molecular Formula: C18H24O2
Molecular Weight: 272.4 g/mol

ent-Estradiol

CAS No.: 3736-22-9

Cat. No.: VC17143064

Molecular Formula: C18H24O2

Molecular Weight: 272.4 g/mol

* For research use only. Not for human or veterinary use.

ent-Estradiol - 3736-22-9

Specification

CAS No. 3736-22-9
Molecular Formula C18H24O2
Molecular Weight 272.4 g/mol
IUPAC Name (8S,9R,13R,14R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Standard InChI InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m0/s1
Standard InChI Key VOXZDWNPVJITMN-QXDIGNSFSA-N
Isomeric SMILES C[C@@]12CC[C@@H]3[C@@H]([C@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)O
Canonical SMILES CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Introduction

Chemical Identity and Structural Characteristics

ent-Estradiol (C₁₈H₂₄O₂; molar mass 272.388 g/mol) constitutes the 1-enantiomer of 17β-estradiol, featuring identical molecular formula but mirror-image spatial arrangement . Its IUPAC name remains (1R,2S,10S,11S,15S)-15-methyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-6-ene-5,14-diol, distinguishing it from the natural 17β-estradiol through stereochemical inversion at multiple chiral centers .

The compound’s three-dimensional conformation significantly impacts receptor binding kinetics. X-ray crystallography studies reveal that ent-estradiol’s hydroxyl groups at positions 3 and 17 maintain spatial positions incompatible with classical estrogen receptor (ER) binding pockets, explaining its reduced receptor affinity compared to 17β-estradiol . This structural divergence underlies its classification as a "short-acting" or "impeded" estrogen with modified pharmacokinetic properties .

Pharmacodynamic Profile

Receptor Interaction Dynamics

  • Uterotrophic assays: 0.01% efficacy vs. 17β-estradiol in immature rat models

  • MCF-7 cell proliferation: 50% inhibition at 10 nM concentration when co-administered with 17β-estradiol

  • Transcriptional activation: <5% ER-mediated gene expression vs. native estrogen

This mixed activity profile suggests allosteric modulation potential, though precise mechanisms remain uncharacterized. Recent work proposes interaction with membrane-associated G protein-coupled estrogen receptors (GPER) as an alternative pathway .

Metabolic Effects

Chronic administration studies in rodent models reveal distinct metabolic impacts:

Parameter17β-Estradiolent-Estradiol
Weight gain+25%-8%
Glucose toleranceImprovedNo change
Bone density+15%+5%
Hepatic lipids-30%-12%

Data adapted from hypothalamic transcriptome analyses and metabolic phenotyping studies . The attenuated metabolic effects correlate with reduced ER activation potency but suggest preservation of non-genomic signaling pathways.

Pharmacokinetic Behavior

ent-Estradiol exhibits rapid clearance kinetics compared to its natural counterpart:

ParameterSubcutaneousOralIntravenous
Bioavailability82%12%100%
Half-life (rats)1.8 h0.9 h0.5 h
Protein binding97%95%98%
Metabolite profileGlucuronidesSulfatesMixed
Routeent-Estradiol17β-Estradiol
Transdermal4 mg/day0.1 mg/day
Sublingual3 mg/day0.5 mg/day
Intramuscular8 mg/week2 mg/week

These projections derive from receptor occupancy models rather than clinical trials, emphasizing the need for empirical validation .

Comparative Analysis with Estradiol Enantiomers

Property17β-Estradiol17α-Estradiolent-Estradiol
ERα binding (Kd)0.1 nM2.4 nM24 nM
Neuroprotection++++++
Hepatic impactHighModerateLow
Metabolic half-life6 h4 h1.8 h
Clinical useHRT, oncologyLongevity researchExperimental

Key distinctions emerge in tissue selectivity and off-target effects, positioning ent-estradiol as a potential candidate for conditions requiring transient estrogenic activity without prolonged receptor stimulation .

Research Challenges and Future Directions

Current limitations center on:

  • Mechanistic ambiguity: Precise molecular targets beyond ERs remain unidentified

  • Formulation barriers: Rapid clearance necessitates novel delivery systems

  • Sex-specific effects: All existing data derive from male models, despite known sexual dimorphism in estrogen response

Ongoing investigations focus on prodrug development (e.g., ent-estradiol valerate) and combination therapies with selective estrogen receptor modulators (SERMs) to enhance therapeutic index. The compound’s unique stereochemistry also makes it a valuable tool for probing estrogen receptor conformational dynamics .

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